![molecular formula C10H16Br6O B1518511 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]](/img/structure/B1518511.png)
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] is a brominated organic compound. It is characterized by its multiple bromine atoms, which make it highly reactive and useful in various chemical reactions. This compound is often used in organic synthesis and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-bis(bromomethyl)propane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The bromination process is typically followed by purification steps such as distillation or recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Transition metal catalysts such as palladium or nickel.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Elimination Products: Alkenes formed by the removal of hydrogen and bromine atoms.
Addition Products: Compounds formed by the addition of nucleophiles to the brominated carbon atoms.
Applications De Recherche Scientifique
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various chemical reactions to modify the compound and create new derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-(bromomethyl)propane: A simpler compound with fewer bromine atoms.
2,2-Bis(bromomethyl)propane: A precursor used in the synthesis of the target compound.
1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]propane: A closely related compound with a similar structure.
Uniqueness
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] is unique due to its high degree of bromination, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and advanced materials.
Propriétés
Formule moléculaire |
C10H16Br6O |
|---|---|
Poids moléculaire |
631.7 g/mol |
Nom IUPAC |
1,3-dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane |
InChI |
InChI=1S/C10H16Br6O/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h1-8H2 |
Clé InChI |
CWXPQNWWCJJVSW-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



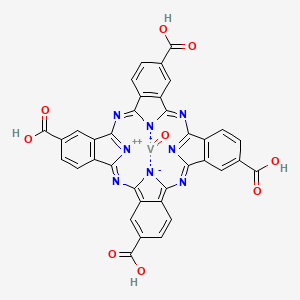
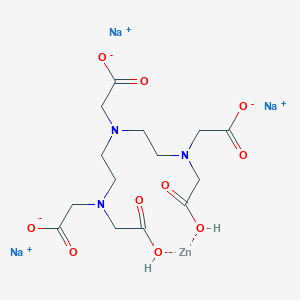
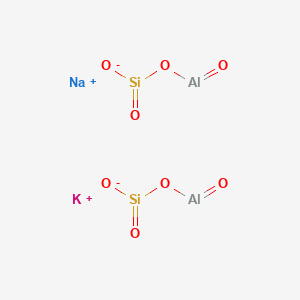
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
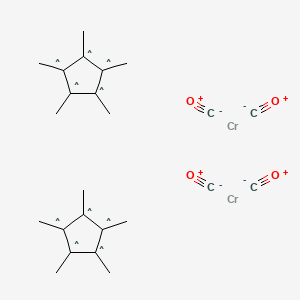
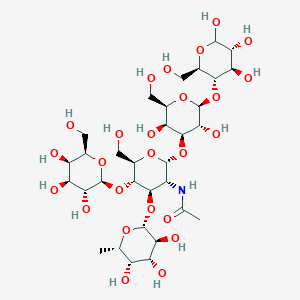
![disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)
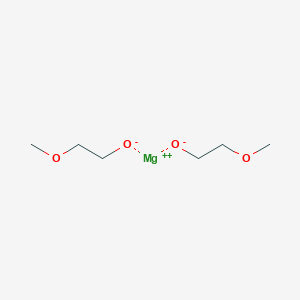
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)




